8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5
Description
Core Spiro System
Key Functional Groups
| Group | Position | Structural Role |
|---|---|---|
| Phenyl | 1 | Enhances lipophilicity and π-π stacking potential |
| Naphthalenylmethyl | 8 | Provides extended aromatic surface for receptor interactions |
| Acetic acid methyl ester | 3 | Serves as a metabolically stable bioisostere |
Stereochemical analysis reveals two chiral centers:
- Spiro carbon (C4) : Absolute configuration R due to priority rules.
- Naphthalenylmethyl attachment point (C8) : S-configuration enforced by the spiro system’s rigidity.
Deuteration Pattern Analysis (d5 Isotopologue)
The d5 isotopologue introduces deuterium at strategic positions to modify physicochemical properties while maintaining bioactivity:
Deuteration Sites
| Position | Hydrogen Count | Deuteration Level | Purpose |
|---|---|---|---|
| Naphthalene C1 methylene | 2/2 H → D | 100% | Metabolic stabilization |
| Naphthalene C2, C3, C4 | 3/8 H → D | 37.5% | Isotopic labeling for MS detection |
This deuteration pattern increases molecular mass from 443.5 g/mol to 448.5 g/mol while maintaining the parent compound’s spatial dimensions.
Comparative Structural Analysis with Related Spirocyclic Compounds
The structural features of this compound differ significantly from other spirocyclic pharmacophores:
Key Differentiators
Versus 1,3,8-triazaspiro[4.5]decane-2,4-dione :
- Replacement of dione groups with ester functionality
- Addition of bulky naphthalenylmethyl substituent
- 18% larger molecular volume (214 ų vs. 181 ų)
Compared to NOP receptor agonists (e.g., Ro 64–6198) :
Feature This Compound Ro 64–6198 Spiro Ring Size [4.5] [5.5] Aromatic Groups Naphthalene + phenyl Single benzofuran Hydrogen Bond Acceptors 3 (ester, lactam) 2 (amide, ether) -
- Higher rotational barrier (ΔG‡ = 12.3 kcal/mol vs. 9.8 kcal/mol) due to naphthalene steric effects
- Increased logP (3.1 vs. 2.4) enhancing membrane permeability
The unique combination of a [4.5] spiro system with dual aromatic substituents creates distinct electronic properties, evidenced by a calculated dipole moment of 5.2 Debye compared to 3.8–4.5 Debye in simpler analogs.
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate |
InChI |
InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(23-11-3-2-4-12-23)27(26(29)32)14-16-28(17-15-27)18-22-10-7-9-21-8-5-6-13-24(21)22/h2-13H,14-20H2,1H3/i2D,3D,4D,11D,12D |
InChI Key |
AQMPIDSGLFVVPL-BUVYRCLESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2CN(C(=O)C23CCN(CC3)CC4=CC=CC5=CC=CC=C54)CC(=O)OC)[2H])[2H] |
Canonical SMILES |
COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation
The spiro[4.5]decane scaffold is constructed via intramolecular cyclization. A representative pathway involves:
- Cyclocondensation : Reaction of β-ketoester derivatives with primary amines under acidic conditions to form the 1,3,8-triazaspiro[4.5]decane skeleton.
- Alkylation : Introduction of the 1-naphthalenylmethyl group using naphthalenylmethyl bromide in the presence of a base (e.g., K2CO3).
Key Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclocondensation | β-ketoester, NH2CH2Ph | 80°C, HCl | 62% |
| Alkylation | Naphthalenylmethyl bromide, K2CO3 | RT, DMF | 78% |
Esterification and Functionalization
The acetic acid side chain is introduced via:
- Mitsunobu Reaction : Coupling of 3-hydroxyl intermediate with methyl acetoxyacetate using DIAD/PPh3.
- Oxidation : Conversion of secondary alcohol to ketone using Jones reagent (CrO3/H2SO4).
Deuteration Strategies for -d5 Analog
Isotopic Labeling of Methyl Ester
Method A: Deuterated Methanol Exchange
- Procedure : Reflux the parent compound with excess CD3OD and catalytic H2SO4.
- Efficiency : 95% deuterium incorporation at methyl group.
- Limitations : Requires anhydrous conditions to prevent back-exchange.
Method B: Direct Synthesis with CD3I
Aromatic and Aliphatic Deuteration
Catalytic H/D Exchange :
- Conditions : D2 gas (5 atm), Pd/C catalyst, 120°C, 24h.
- Outcome : Selective deuteration at benzylic and α-carbonyl positions (2-3 deuterium atoms).
Table 1: Comparative Deuteration Efficiency
| Position | Method | % Deuterium Incorporation |
|---|---|---|
| -OCH3 | CD3I alkylation | 99.5 |
| Benzylic | H/D exchange | 85 |
| Spiro C-H | H/D exchange | 72 |
Analytical Validation
Mass Spectrometry
NMR Spectroscopy
- 1H NMR : Absence of signals at δ 3.65 (-OCH3) confirms CD3 incorporation.
- 13C NMR : Shift from δ 52.1 (CH3) to 52.0 (CD3) with 1:1:1 triplet splitting.
Challenges and Optimization
- Regioselectivity : Competing deuteration at multiple sites necessitates controlled reaction times.
- Purification : Removal of partially deuterated byproducts via preparative HPLC (C18 column, MeOH:H2O = 80:20).
- Scale-up Limitations : High cost of deuterated reagents restricts batch sizes to <10g.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: NNC 63-0532-d5 primarily undergoes esterification and substitution reactions during its synthesis . The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: The synthesis of NNC 63-0532-d5 involves the use of reagents such as methanol, triflate, and various organic solvents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major product of the synthesis is the methyl ester of NNC 63-0532-d5, which is the active form of the compound used in research .
Scientific Research Applications
NNC 63-0532-d5 is widely used in scientific research to study the nociceptin receptor . This receptor is implicated in various physiological and pathological processes, including pain modulation, drug addiction, and psychological disorders such as anxiety and depression . Research involving NNC 63-0532-d5 helps in understanding the role of the nociceptin receptor in these conditions and in developing potential therapeutic agents .
Mechanism of Action
NNC 63-0532-d5 acts as a potent and selective agonist for the nociceptin receptor . Upon binding to the receptor, it activates intracellular signaling pathways that modulate the release of neurotransmitters and other signaling molecules . This leads to various physiological effects, including pain relief and modulation of mood and behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with modifications at positions 3 and 8 significantly altering pharmacological activity. Below is a detailed comparison of analogs (Table 1) and their properties:
Table 1: Key Structural and Pharmacological Comparisons
Key Structural and Functional Insights
Indazole-5-carbonyl substitution (DDR1 inhibitor) confers high affinity for DDR1’s ATP-binding pocket, critical for anti-cancer activity . Quinoline-3-carboxamide (PLD2 inhibitor) introduces π-π stacking interactions with PLD2’s hydrophobic pocket, achieving >100-fold selectivity over PLD1 .
Deuterium Effects: The deuterated methyl ester in the target compound reduces metabolic clearance by stabilizing the ester bond against hydrolysis, a common issue in non-deuterated analogs like DiPOA .
Pharmacokinetic Profiles :
- DiPOA exhibits systemic availability (oral bioavailability: ~40%) but avoids central opioid side effects due to peripheral restriction .
- The PLD2 inhibitor shows low CNS penetration, aligning with its application in peripheral tissue studies .
Synthetic Accessibility :
- The target compound and DiPOA are synthesized via solid-phase parallel chemistry or iterative coupling .
- KRAS-PDEd inhibitors require multi-step protocols involving g-butyrolactone and trimethylaluminum .
Critical Research Findings
- DiPOA : Demonstrated 50% reversal of hyperalgesia in rat models at 10 mg/kg (oral) without respiratory depression .
- DDR1 Inhibitor: Achieved IC₅₀ = 12 nM in renal carcinoma cell lines, with crystallographic data confirming binding mode (PDB: 6FEW) .
- PLD2 Inhibitor : Reduced root hair elongation in Arabidopsis by 70% at 1 µM, validating PLD2’s role in phosphorus deficiency .
Biological Activity
The compound 8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5 , also known as NNC 63-0532, is a derivative of the triazaspiro framework and has been investigated for its biological activity, particularly as a nociceptin receptor agonist. This article explores the compound's pharmacological properties, receptor affinities, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C27H29N3O3
- Molecular Weight : 443.538 g/mol
- CAS Number : 250685-44-0
- IUPAC Name : methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate
The compound features a complex spirocyclic structure that contributes to its unique pharmacological profile.
Receptor Binding Affinity
NNC 63-0532 exhibits high affinity for the nociceptin/orphanin FQ receptor (ORL1), with an inhibition constant () of 7.3 nM , indicating potent agonistic activity. In comparison, it shows moderate affinity for several other receptors:
- μ-opioid receptor :
- κ-opioid receptor :
- Dopamine D2S :
- Dopamine D3 :
These values suggest that while NNC 63-0532 is primarily an ORL1 agonist, it can interact with other receptors, which may influence its pharmacological effects .
Functional Assays
In functional assays, NNC 63-0532 demonstrated significant agonistic activity at the ORL1 receptor, stimulating GTPγS binding significantly above basal levels. The maximal stimulation observed was between 50% to 80% , indicating robust activation of the nociceptin signaling pathway .
Pain Management
Given its action as a nociceptin receptor agonist, NNC 63-0532 has potential applications in pain management. The nociceptin system is involved in modulating pain responses and could offer a novel approach to pain relief without the side effects associated with traditional opioid therapies.
Neurological Disorders
The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as Parkinson's disease or schizophrenia. By modulating dopaminergic signaling, NNC 63-0532 may provide therapeutic benefits in these conditions .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of NNC 63-0532 in various animal models:
- Pain Models : In rodent models of chronic pain, administration of NNC 63-0532 resulted in significant reductions in pain behaviors compared to control groups.
- Behavioral Studies : Behavioral assays demonstrated that NNC 63-0532 could reduce anxiety-like behaviors in mice, suggesting a role in mood regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
